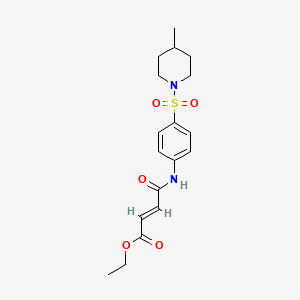

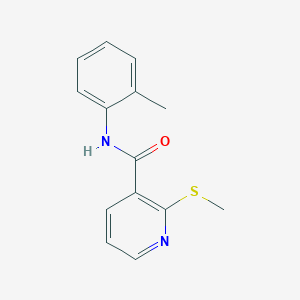

![molecular formula C24H27FN2O3S B2629739 7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one CAS No. 892769-06-1](/img/structure/B2629739.png)

7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one is a chemical compound that has been the subject of scientific research due to its potential use in pharmaceuticals.

Scientific Research Applications

Synthesis and Chemical Structure Analysis

- The molecule 7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one exhibits a complex structure and has been the subject of various synthetic and structural analyses. For instance, a study focused on the synthesis of bioactive molecules incorporating fluoro substituted benzothiazoles with sulphonamido quinazolinyl imidazole motifs, indicating the molecule's relevance in creating biologically active compounds with potential applications in pharmacology and medicinal chemistry (Patel, Sreenivasa, Jayachandran, & Kumar, 2009). Another research isolated and identified a related compound as the N-substituted regioisomer of besifloxacin, shedding light on the molecule's structural intricacies (Xia, Chen, & Yu, 2013).

Molecular Conformation Studies

- Detailed conformational studies have been carried out on derivatives of this molecule, providing insights into the spatial arrangement and potential steric effects induced by different substituents. These studies are crucial for understanding the molecule's reactivity and interaction with biological targets (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Pharmacological Potential

- The compound and its derivatives have been explored for their potential in pharmacological applications. Research indicates their relevance in the synthesis of novel molecular frameworks, which could be pharmacologically promising, derived from privileged scaffolds. This highlights the molecule's potential as a cornerstone in developing new therapeutics (Králová & Soural, 2022). A study by Kuramoto et al. (2003) also suggested its significant role in synthesizing compounds with potent antibacterial activities against a range of bacteria, demonstrating its relevance in antibiotic development (Kuramoto et al., 2003).

Inhibitory Activity and Molecular Interactions

- Novel azepane derivatives of the compound have been synthesized and evaluated for protein kinase B inhibition, indicating its potential in therapeutic interventions targeting protein kinases. The study's findings contribute to the understanding of the molecule's interactions with biological enzymes and its potential in drug development (Breitenlechner et al., 2004).

properties

IUPAC Name |

7-(azepan-1-yl)-3-(4-ethylphenyl)sulfonyl-6-fluoro-1-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O3S/c1-3-17-8-10-18(11-9-17)31(29,30)23-16-26(2)21-15-22(20(25)14-19(21)24(23)28)27-12-6-4-5-7-13-27/h8-11,14-16H,3-7,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDRDJBPUNXJQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Azepan-1-yl)-3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]propanamide](/img/structure/B2629656.png)

![N-(2-(diethylamino)ethyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2629659.png)

![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2629662.png)

![2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide](/img/structure/B2629664.png)

![N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2629670.png)

![2-[2-(4-Methylpyrazol-1-yl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2629675.png)

![2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2629677.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2629679.png)